N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide is a complex organic compound with the molecular formula C16H22N2O4S and a molecular weight of 338.42 g/mol. This compound features a piperidine ring, a sulfonyl group, and an oxirane (epoxide) ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The sulfonylation of the piperidine derivative is achieved using sulfonyl chlorides under basic conditions . The final step involves the formation of the oxirane ring through epoxidation reactions, often using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Peracids or hydrogen peroxide in the presence of catalysts.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Diols: from oxirane ring opening.
Thiols or sulfides: from sulfonyl group reduction.
Substituted piperidines: from nucleophilic substitution.
Scientific Research Applications
N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to covalent modifications . The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Matrine: Another piperidine alkaloid with various pharmacological effects.
Uniqueness
N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and oxirane ring, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-3-2-8-18(10-12)23(20,21)14-6-4-13(5-7-14)9-17-16(19)15-11-22-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNMUJBRNMUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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